molecular formula C38H38CaN4O4 B1677661 Phenylbutazone calcium CAS No. 70145-60-7

Phenylbutazone calcium

Cat. No.: B1677661
CAS No.: 70145-60-7
M. Wt: 654.8 g/mol
InChI Key: XMVFRSAMWBGRNR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbutazone calcium is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, antipyretic, and analgesic properties. It is primarily used in veterinary medicine, particularly for the treatment of musculoskeletal disorders in horses. This compound is not commonly used in human medicine due to its potential for severe adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone calcium involves the reaction of phenylbutazone with calcium salts. The process typically includes the following steps:

    Preparation of Phenylbutazone: Phenylbutazone is synthesized by the condensation of hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenylhydrazine.

    Formation of this compound: Phenylbutazone is then reacted with calcium chloride or calcium acetate in an aqueous or alcoholic medium to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized for maximum yield and minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone calcium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Phenylbutazone calcium has several scientific research applications, including:

Mechanism of Action

Phenylbutazone calcium can be compared with other NSAIDs, such as:

    Ibuprofen: Unlike this compound, ibuprofen is widely used in human medicine and has a better safety profile.

    Aspirin: Aspirin also inhibits COX but has additional antiplatelet effects, making it useful for cardiovascular conditions.

    Naproxen: Similar to ibuprofen, naproxen is used for its anti-inflammatory and analgesic properties but has a longer duration of action.

Uniqueness: this compound is unique in its potent anti-inflammatory effects, making it particularly useful in veterinary medicine for treating severe musculoskeletal disorders. its potential for severe adverse effects limits its use in human medicine .

Comparison with Similar Compounds

  • Ibuprofen
  • Aspirin
  • Naproxen
  • Diclofenac
  • Indomethacin

Properties

CAS No.

70145-60-7

Molecular Formula

C38H38CaN4O4

Molecular Weight

654.8 g/mol

IUPAC Name

calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate

InChI

InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2

InChI Key

XMVFRSAMWBGRNR-UHFFFAOYSA-L

SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2]

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2]

Appearance

Solid powder

Key on ui other cas no.

70145-60-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenylbutazone calcium;  DA-241;  DA241;  DA 241;  P 241;  Phenylbutazone calcium salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylbutazone calcium
Reactant of Route 2
Phenylbutazone calcium
Reactant of Route 3
Phenylbutazone calcium
Reactant of Route 4
Reactant of Route 4
Phenylbutazone calcium
Reactant of Route 5
Phenylbutazone calcium
Reactant of Route 6
Reactant of Route 6
Phenylbutazone calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.